Benzo(c)thiophene-1,3-dione

Descripción

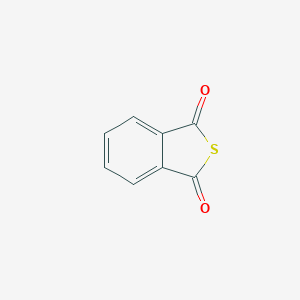

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5698-59-9 |

|---|---|

Fórmula molecular |

C8H4O2S |

Peso molecular |

164.18 g/mol |

Nombre IUPAC |

2-benzothiophene-1,3-dione |

InChI |

InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |

Clave InChI |

LYWRIGIFLAVWAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)SC2=O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)SC2=O |

Otros números CAS |

5698-59-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Complex Chemical Transformations

Established Synthetic Pathways for the Core Benzo(c)thiophene-1,3-dione Scaffold

The synthesis of the this compound core, a bicyclic aromatic compound with the molecular formula C₈H₄O₂S, is achieved through several established chemical routes. These methods primarily involve the formation of the fused thiophene (B33073) ring onto a benzene (B151609) backbone.

Nucleophilic Substitution Reactions in Benzothiophene-1,3-dione Synthesis

A cornerstone in the synthesis of this compound is the use of nucleophilic substitution. The most widely documented method involves the reaction between Phthaloyl chloride and a sulfur nucleophile, typically sodium sulfide (B99878) (Na₂S). chemicalbook.com In this reaction, the sulfide ions (S²⁻) act as potent nucleophiles, attacking the highly electrophilic carbonyl carbons of the Phthaloyl chloride. This nucleophilic attack leads to the displacement of the chloride ions, which are good leaving groups, initiating the process of ring formation. The reaction is typically carried out in a polar aprotic solvent under reflux conditions to facilitate the substitution process.

Cyclization Reactions and Intramolecular Processes in Thiophene Ring Formation

Following the initial nucleophilic substitution, an intramolecular cyclization process is essential for the formation of the thiophene ring. In the reaction between Phthaloyl chloride and sodium sulfide, the displacement of both chloride ions by the sulfur nucleophile results in an intermediate that readily cyclizes to form the stable five-membered thiophene ring fused to the benzene moiety. This key cyclization step involves what is effectively an intramolecular dehydration, yielding the final dione (B5365651) product.

Alternative cyclization strategies have also been developed. One such method is an acid-mediated thiolactonization. clockss.org This process starts with precursors like N,N-dimethyl-2-(thiocarbamoyl)benzamides, which are treated with an acid such as p-toluenesulfonic acid. clockss.org This treatment induces a rapid and chemoselective cyclization to form 3-iminobenzo[c]thiophen-1(3H)-one derivatives. clockss.org These imino-derivatives can then be hydrolyzed under acidic conditions to yield this compound. clockss.org The high chemoselectivity of this cyclization is attributed to the greater nucleophilicity of the sulfur atom compared to the nitrogen atom in the precursor molecule. clockss.org

| Pathway | Key Reagents | Process Type | Reference |

|---|---|---|---|

| Direct Synthesis | Phthaloyl chloride, Sodium sulfide | Nucleophilic Substitution / Cyclization | , chemicalbook.com |

| Indirect via Imino-derivative | 2-Bromo-N,N-dimethylbenzamides, Isothiocyanates, p-Toluenesulfonic acid, HCl | Multi-step: Lithiation, Addition, Cyclization, Hydrolysis | clockss.org |

| Thiosulfate-mediated Annulation | Dialkyl α,α′-dibromo-1,2-benzenediacetates, Tetraethylammonium thiosulfate | Annulation |

Multi-Step Synthesis Strategies for this compound

While direct synthesis is common, multi-step strategies offer versatility and access to the core structure from different starting materials. A notable two-step sequence begins with 2-bromo-N,N-dimethylbenzamides. clockss.org These starting materials undergo a bromine/lithium exchange, and the resulting organolithium species reacts with an isothiocyanate to form an N,N-dimethyl-2-(thiocarbamoyl)benzamide intermediate. clockss.org This intermediate is then subjected to acid-mediated cyclization to produce a 3-iminobenzo[c]thiophen-1(3H)-one, which upon acid hydrolysis, yields the final this compound. clockss.org

Another multi-step process uses the this compound, once formed, as a starting point for more complex derivatives. For instance, the dione can be chlorinated using a mixture of POCl₃ and PCl₅ to produce 1,3-tetrachlorobenzo[c]thiophene. chemicalbook.com This chlorinated intermediate can then be selectively reduced to obtain compounds like 1,3-dichlorobenzo[c]thiophene, demonstrating a synthetic sequence that modifies the core structure after its initial formation. chemicalbook.com

Advanced Derivatization Strategies for Functionalized Benzo(c)thiophene Systems

Functionalization of the this compound core is crucial for tuning its chemical and physical properties. This involves the regioselective modification of the core and the incorporation of a wide range of chemical groups.

Regioselective Functionalization of the this compound Core

The regioselective functionalization of the this compound core presents specific challenges due to the electronic nature of the molecule. The two electron-withdrawing carbonyl groups significantly influence the reactivity of the bicyclic system. These groups deactivate the fused benzene ring, making it less susceptible to standard electrophilic substitution reactions. Conversely, the carbonyl groups themselves are primary sites for nucleophilic addition. evitachem.com

Direct C-H functionalization of the this compound core is not extensively documented, in contrast to its benzo[b]thiophene isomer, where C-H activation is a more established field. nih.govacs.org For benzothiophenes in general, functionalization at the C2 position is typically more favorable than at the C3 position due to the higher acidity of the C2-H bond. nih.gov However, in the this compound system, the positions equivalent to C2 and C3 are occupied by the carbonyl groups and the sulfur atom. Therefore, functionalization must target the C-H bonds on the benzene ring (positions 4, 5, 6, and 7). The development of regioselective methods for these positions remains a synthetic challenge. Strategies like directed ortho-metalation, which are effective for many aromatic systems, could potentially be applied if a suitable directing group were installed on the benzene ring, though specific examples for this core are limited in the literature. uni-muenchen.de

Incorporation of Diverse Chemical Moieties onto the Benzo(c)thiophene Framework

Various chemical moieties can be incorporated into the benzo[c]thiophene (B1209120) framework, often by modifying the carbonyl groups or by building the functionalized ring system from tailored precursors.

One significant derivatization involves converting the carbonyl groups. As previously mentioned, this compound can be transformed into 3-iminobenzo[c]thiophen-1(3H)-one derivatives, effectively replacing a carbonyl oxygen with an imino nitrogen group. clockss.org It is also possible to synthesize more complex derivatives like Benzo[c]thiophene diimide (BTDI), which introduces two imino groups and creates a novel n-type organic semiconductor. researchgate.net

Another strategy involves building complexity around the core. For example, 4,7-Epoxythis compound has been synthesized, which features an epoxy group fused across the benzene ring. ontosight.ai This type of derivatization is typically achieved through multi-step synthetic sequences that involve condensation and cyclization reactions on a pre-functionalized precursor. ontosight.ai Furthermore, functional groups can be introduced through reactions on derivatives, such as the synthesis of benzo[c]thiophenyl phosphonate (B1237965) esters via a ZnBr₂-catalyzed Michaelis-Arbuzov reaction. researchgate.net

| Derivative Class | Incorporated Moiety | Synthetic Approach | Reference |

|---|---|---|---|

| Iminobenzo[c]thiophen-1-one | Imino group (=NR) | Cyclization of thiocarbamoyl benzamides | clockss.org |

| Epoxythis compound | Epoxy group | Multi-step synthesis from functionalized precursors | ontosight.ai |

| Chlorinated Benzo[c]thiophene | Chlorine atoms | Reaction of the dione with chlorinating agents (POCl₃/PCl₅) | chemicalbook.com |

| Benzo[c]thiophene Diimide | Diimide groups | Custom multi-step synthesis | researchgate.net |

| Benzo[c]thiophenyl Phosphonate Esters | Phosphonate ester group | Michaelis-Arbuzov reaction on a benzyl (B1604629) bromide derivative | researchgate.net |

Catalyst-Mediated Coupling Reactions for Complex Benzo(c)thiophene Analogues

The synthesis of complex analogues of benzo(c)thiophene, a class of sulfur-containing heterocyclic compounds, often employs catalyst-mediated coupling reactions. These reactions are pivotal for creating diverse and structurally intricate molecules that are otherwise difficult to access. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for this purpose.

A notable application of this methodology is the palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and thiophenes. rsc.org This method is advantageous due to its tolerance of various functional groups and its insensitivity to air and moisture. rsc.org Such approaches can be extended to benzo(c)thiophene precursors to introduce a wide array of substituents, thereby generating a library of novel analogues. For instance, a regiospecific palladium-catalyzed cross-coupling reaction has been successfully used to synthesize 2-(propyn-1-yl)thiophenes in high yields under mild conditions, demonstrating the versatility of this catalytic system. thieme-connect.com

Furthermore, palladium catalysis facilitates domino reactions that involve C-S bond formation, cross-coupling, and cyclization, providing access to structurally significant biarylthioethers and benzo[b]thiophenes. organic-chemistry.org These complex transformations can be initiated from readily available starting materials, highlighting the efficiency and atom economy of such catalytic processes. The use of a palladium(II) acetate (B1210297) and SPhos ligand system has been shown to be effective for Suzuki-Miyaura cross-coupling reactions with low catalyst loading, yielding cyclopropylthiophenes. nih.gov

The development of these catalyst-mediated reactions is crucial for expanding the chemical space of benzo(c)thiophene analogues, which are of interest in materials science and medicinal chemistry. The ability to introduce diverse functional groups through these coupling strategies allows for the fine-tuning of the electronic and steric properties of the final compounds.

Below is a table summarizing various palladium-catalyzed coupling reactions relevant to the synthesis of thiophene and benzothiophene (B83047) derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂/Cu(OAc)₂/phd | Thiophenes | 2,2'-Bithiophenes | Aerobic oxidative coupling, enhanced catalyst stability. nih.gov |

| Pd(OAc)₂/SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | Low catalyst loading, high yields. nih.gov |

| Palladium(0) or (II)/CuI | Aromatic iodides, 1,3-Dilithiopropyne equivalent | 1-Propyn-1-yl-benzenes, 2-(propyn-1-yl)thiophenes | Mild conditions, high regiospecificity. thieme-connect.com |

| [Pd₂dba₃]/Triphos | Aryl halides, Thiourea | Biarylthioethers, Benzo[b]thiophenes | Domino reaction, C-S bond formation. organic-chemistry.org |

| Pd(OPiv)₂/AgOPiv | Benzo[b]thiophenes, Naphthalenes | π-extended cyclopenta-fused polycyclic aromatic hydrocarbons | Site-specific C-H/peri-C-H annulative coupling. rsc.org |

Reaction Mechanisms and Mechanistic Investigations of this compound and its Derivatives

Pathways of Ring-Opening and Subsequent Cyclization in Benzo(c)thiophene Systems

The chemical behavior of this compound and its derivatives is characterized by their susceptibility to ring-opening reactions, often followed by subsequent cyclization to form new heterocyclic systems. The strained five-membered thiophene ring, fused to the benzene ring, is prone to cleavage under various conditions.

One common pathway involves the nucleophilic attack at the carbonyl carbons of the dione moiety. This can lead to the opening of the thiophene ring to form an intermediate with a carboxyl group and a thiocarboxyl group. This intermediate can then undergo recyclization through different pathways depending on the reaction conditions and the nature of the nucleophile. For example, in the presence of a base, the intermediate can be deprotonated, facilitating an intramolecular condensation to form a new ring system.

Acid-catalyzed ring-opening is also a prevalent mechanism. msu.edu In the presence of a strong acid, the carbonyl oxygen can be protonated, which activates the carbonyl carbon towards nucleophilic attack. Water or other nucleophiles present in the reaction mixture can then initiate the ring-opening process. The resulting intermediate can then undergo further transformations, including decarboxylation or reaction with other functional groups present in the molecule.

A novel approach for the construction of the benzo[b]thiophene skeleton involves the regioselective ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes using sodium hydrosulfide (B80085) as a sulfur-transfer reagent. researcher.liferesearchgate.net This reaction proceeds smoothly and, upon the addition of an acid, affords the corresponding tetrahydrobenzo[b]thiophen-4-one derivatives in good to excellent yields. researcher.life This suggests that the spiro structure is crucial for a successful ring-opening cyclization. researchgate.net

The table below outlines the key steps in a generalized ring-opening and cyclization pathway for this compound.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack at a carbonyl carbon. | A tetrahedral intermediate is formed at the site of attack. |

| 2 | Cleavage of the C-S bond, leading to ring-opening. | A benzene derivative with ortho-substituted carboxyl and thiocarboxyl functionalities. |

| 3 | Intramolecular reaction of the newly formed functional groups. | This can involve condensation, addition, or other cyclization reactions. |

| 4 | Formation of a new heterocyclic or carbocyclic ring. | The final product depends on the specific reaction conditions and the structure of the starting material. |

Photocycloaddition Reactions of this compound Analogues

The photochemical behavior of this compound and its analogues is a subject of significant interest, particularly their participation in photocycloaddition reactions. These reactions involve the interaction of the excited state of the benzo(c)thiophene derivative with another molecule, typically an alkene, to form a cyclic adduct.

The photoreaction of benzo[b]thiophene-2,3-dione, a structural isomer of this compound, with alkenes has been shown to proceed exclusively via a [4+2] cycloaddition pathway. researchgate.netnih.gov In this reaction, the two carbonyl groups of the dione act as a diene component, and the alkene acts as a dienophile. The reaction results in the formation of a 1,4-dioxin (B1195391) type product. researchgate.net This is in contrast to some other α-diketones, which can undergo [2+2] cycloadditions. nih.gov

The mechanism of these photocycloaddition reactions is believed to involve the initial excitation of the this compound analogue to its triplet state. This excited state can then interact with the ground state of the alkene to form an exciplex, which subsequently collapses to form the cycloadduct. The regiochemistry of the addition is influenced by both electronic and steric factors.

Computational studies, such as those using DFT-B3LYP methods, have been employed to understand the mechanism and regiochemical outcome of these reactions. researchgate.net These calculations can help to predict the most likely products and provide insights into the transition state geometries. The photochemical reactivity of thiophene derivatives, in general, includes a variety of reactions such as isomerization, dimerization, and cycloaddition. researchgate.netscispace.com

The table below summarizes the outcomes of photocycloaddition reactions of related thiophene derivatives.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Benzo[b]thiophene-2,3-dione | Alkene | [4+2] Cycloaddition | 1,4-Dioxin derivative researchgate.net |

| Furan | Maleic Anhydride (B1165640) | Cycloaddition | Diels-Alder adduct msu.edu |

| Thiophene | Alkene | Isomerization/Dimerization | Complex mixture, including Dewar thiophene netsci-journal.com |

Intramolecular Dehydration Mechanisms in Thiophene Ring Formation

The formation of the thiophene ring in benzo(c)thiophene and its derivatives often involves an intramolecular dehydration step. This is a key transformation in many synthetic routes, particularly those that start from precursors containing dicarboxylic acids or related functional groups.

A classic example is the Paal-Knorr thiophene synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source. derpharmachemica.com While this typically applies to the synthesis of simple thiophenes, analogous principles can be applied to the formation of the benzo(c)thiophene ring system. The mechanism generally involves the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic thiophene ring. derpharmachemica.com

In the context of this compound synthesis, one of the proposed methods involves the reaction of phthaloyl chloride with sodium sulfide. The initial nucleophilic attack of the sulfide ion on the acyl chloride groups is followed by a cyclization step. This cyclization can be viewed as an intramolecular dehydration process where the two ends of the sulfur-containing chain react to form the thiophene ring, with the elimination of water or a related small molecule.

Another relevant mechanism is the intramolecular dehydration of diols. For example, the formation of a dihydrooxepine-based core through intramolecular dehydration of a diol has been observed, highlighting the feasibility of such reactions in forming heterocyclic rings. acs.orgnih.gov While this example involves an oxepine, similar principles of acid-catalyzed dehydration can drive the formation of a thiophene ring from a suitable precursor.

The table below outlines the key stages of a generalized intramolecular dehydration mechanism for thiophene ring formation.

| Stage | Description | Key Intermediates |

| 1 | Formation of a suitable precursor | A 1,4-dicarbonyl compound or a dicarboxylic acid derivative with a sulfur source. |

| 2 | Initial condensation/cyclization | Formation of a non-aromatic, cyclic intermediate, often a dihydrothiophene derivative. |

| 3 | Dehydration | Elimination of a water molecule to form the aromatic thiophene ring. |

Electrophilic Cyclization Methodologies in Benzo[b]thiophene Synthesis and Analogies

Electrophilic cyclization is a powerful strategy for the synthesis of benzo[b]thiophenes, and the principles of these reactions can provide insights into the synthesis of their benzo[c] isomers. chim.it This methodology typically involves the reaction of an ortho-substituted benzene derivative, where one substituent is a nucleophilic sulfur-containing group and the other is an unsaturated moiety like an alkyne or an alkene.

A common approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.orgresearchgate.net In this reaction, an electrophile attacks the alkyne, generating a reactive intermediate that is then trapped by the neighboring sulfur atom, leading to the formation of the benzothiophene ring. organic-chemistry.org Various electrophiles have been employed, including halogens (I₂, ICl, NBS), and sulfur or selenium-based electrophiles (PhSCl, PhSeBr). nih.gov The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source has also been reported, allowing for the introduction of a thiomethyl group at the 3-position of the resulting benzo[b]thiophene. organic-chemistry.orgresearchgate.net

The mechanism of this reaction involves the initial attack of the alkyne on the electrophile, followed by an intramolecular nucleophilic attack by the sulfur atom. This results in the formation of a five-membered ring. Subsequent elimination or rearrangement steps then lead to the final aromatic benzothiophene product. The choice of electrophile and reaction conditions can influence the nature of the substituent introduced onto the thiophene ring.

While these methods are primarily used for benzo[b]thiophene synthesis, analogous strategies could be envisioned for the synthesis of benzo(c)thiophene derivatives. This would require a different substitution pattern on the starting benzene ring to facilitate the "c" fusion of the thiophene ring.

The table below summarizes different electrophilic cyclization strategies for the synthesis of benzo[b]thiophenes.

| Starting Material | Electrophile | Key Features |

| o-Alkynyl thioanisole | I₂, ICl, NBS, Br₂ | Halogen-mediated cyclization, introduces a halogen at the 3-position. nih.gov |

| o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Introduces a thiomethyl group at the 3-position. organic-chemistry.orgresearchgate.net |

| o-Alkynyl thioanisole | p-NO₂C₆H₄SCl | Electron-deficient thioaryl group as electrophile. nih.gov |

| Diaryl disulfides and alkynyl esters | Et₄NBr/K₂S₂O₈ | Radical-mediated electrophilic cyclization. chim.it |

Radical-Mediated Cyclization Pathways Relevant to Benzo(c)thiophene Formation

Radical-mediated cyclization reactions offer an alternative and powerful approach for the synthesis of benzothiophenes, and these pathways can be relevant to the formation of the benzo(c)thiophene scaffold. chim.it These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One common strategy involves the generation of a radical species that can undergo an intramolecular cyclization onto an unsaturated bond. For example, the radical cyclization of 2-alkynylthioanisoles can be initiated by a radical initiator like tert-butyl hydroperoxide (TBHP). chim.it This generates a thiyl radical which can then add to the alkyne moiety, leading to a vinyl radical. This vinyl radical can then undergo further reactions, including cyclization, to form the benzothiophene ring.

Another approach involves the reaction of diaryl disulfides with alkynes in the presence of an oxidizing agent. chim.it This generates a thiyl radical that can add to the alkyne, initiating a cascade of reactions that ultimately leads to the formation of the benzothiophene. Multicomponent reactions involving aryldiazonium salts, sulfur dioxide, and alkynes have also been developed, proceeding through a radical pathway to form 3-(arylsulfonyl)benzo[b]thiophenes. chim.it

While many of the reported examples focus on the synthesis of benzo[b]thiophenes, the underlying principles of radical generation and intramolecular cyclization could be adapted for the synthesis of benzo(c)thiophenes. This would require appropriately substituted precursors that would favor the formation of the "c"-fused ring system. The versatility of radical reactions makes them an attractive area for further exploration in the synthesis of novel benzo(c)thiophene derivatives.

The table below provides an overview of different radical-mediated cyclization pathways for the synthesis of benzothiophenes.

| Reactants | Radical Initiator/Mediator | Key Features |

| 2-Alkynylthioanisoles, Sulfinic acids | tert-Butyl hydroperoxide (TBHP) | Forms arylsulfonylated benzo[b]thiophenes. chim.it |

| Diaryl disulfides, Alkynyl esters | Et₄NBr, K₂S₂O₈ | Catalyst-driven radical cyclization. chim.it |

| Aryldiazonium salts, K₂S₂O₅, Alkynes | Single electron transfer | Multicomponent reaction involving a sulfonyl radical intermediate. chim.it |

| Arylboronic acids, Se powder | AgNO₂/O₂ | Selenium radical mediated cascade cyclization. sci-hub.se |

| Polarized ketene (B1206846) dithioacetals | Tin radical | Intramolecular radical cyclization to form 2,3-substituted benzo[b]thiophenes. researchgate.net |

Electronic Structure, Advanced Spectroscopic Analysis, and Quantum Chemical Characterization

Theoretical and Computational Elucidation of Electronic Structures

Computational chemistry provides powerful tools to investigate the electronic properties of molecules like Benzo(c)thiophene-1,3-dione, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's stability and reactivity. mdpi.com

For thiophene-based systems, DFT calculations have shown that the HOMO and LUMO are often delocalized over the entire conjugated system. beilstein-journals.orgmdpi.com In donor-acceptor type structures incorporating thiophene (B33073) units, the HOMO is typically located on the electron-donating part, while the LUMO is localized on the electron-accepting part. rsc.org The introduction of different substituents can modulate the HOMO and LUMO energy levels. For instance, adding electron-donating groups like thiophene rings can raise the HOMO energy level. mdpi.com

Studies on related benzo[1,2-b:4,5-c']dithiophene-4,8-dione (BDTO) derivatives using DFT at the B3LYP/6-31g*(d,p) level have been performed to understand their HOMO and LUMO electron distributions. google.com For a series of thiophene sulfonamide derivatives, DFT calculations at the B3LYP/6-311G(d,p) level indicated that the HOMO-LUMO energy gaps ranged from 3.44 to 4.65 eV, reflecting the general stability of these compounds. mdpi.com A smaller HOMO-LUMO gap is often associated with higher reactivity and can influence properties like nonlinear optical response. mdpi.com

| Compound Series | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | 3.44 - 4.65 | mdpi.com |

| Donor-Acceptor Copolymers with TT/DTT units | B3LYP/6-31G(d) | 2.2 - 2.8 | acgpubs.org |

The fusion of a thiophene ring to a benzene (B151609) ring in the [c] orientation, as seen in this compound, has a significant impact on the aromaticity and resonance energy of the system. Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons.

The resonance energy of the parent thiophene is approximately 117 kJ/mol (or 20 kcal/mol), indicating its aromatic character. derpharmachemica.combhu.ac.in However, the mode of fusion in polycyclic systems plays a crucial role. Studies on isomeric dehydrothiophenoannulenes have shown that fusing a thiophene ring at the 'b'-position results in stronger aromaticity compared to fusion at the 'c'-position. mdpi.com The [c]-fusion in this compound is known to reduce the aromatic stabilization compared to its [b]-fused isomers. This reduced aromaticity influences its thermal stability and solubility.

Computational methods like Nucleus-Independent Chemical Shift (NICS) are used to quantify the aromaticity of rings within a molecule. researchgate.net For instance, investigations into cyclobutadithiophenes (CDTs), which feature thiophene rings fused to a four-membered ring, revealed that a thiophene ring fused at the 'b'-position retains some aromatic character, whereas the aromaticity of a 'c'-fused ring is attenuated. mdpi.com This suggests that the thiophene moiety in this compound likely possesses a weaker aromatic character than an isolated thiophene ring. The parent Benzo[c]thiophene (B1209120) is less stable than its Benzo[b]thiophene counterpart, which is attributed to its higher resonance energy of 184 kJ/mol. chemicalbook.com

Understanding the electronic transitions and excited states of this compound is essential for predicting its photophysical properties and potential applications in areas like organic electronics. Time-dependent density functional theory (TD-DFT) is a widely used computational method for modeling these phenomena. nih.govnih.govrsc.org

In general, the absorption of light promotes a molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The energy of this transition can be calculated using TD-DFT. For many thiophene-based systems, the lowest energy electronic transition is a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. beilstein-journals.org For example, in a study of 2-aminobenzo derpharmachemica.comcore.ac.ukthieno[3,2-d]pyrimidine 5,5-dioxides, the lowest energy absorption was assigned to a HOMO-LUMO π-π* excitation. beilstein-journals.org

The nature of the excited state can be complex. In systems with both π-orbitals and non-bonding (n) orbitals, such as those containing carbonyl groups, n-π* transitions are also possible. These transitions are often lower in energy but have weaker absorption intensities than π-π* transitions. The character of the excited states (e.g., nπ* or ππ*) is crucial in determining the subsequent relaxation pathways, which can include fluorescence, phosphorescence, or non-radiative decay. rsc.org

Modeling studies on related systems, such as push-pull compounds with a benzo[1,2-b:4,5-b']dithiophene-4,8-dione acceptor, have shown that the first singlet excited state (S₁) can be of nπ* character. rsc.org The relative energies of singlet and triplet excited states are also critical. For instance, a small energy gap between the lowest singlet (S₁) and triplet (T₁) states is a key feature for materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

The study of lithiation processes in organic materials is vital for their application in lithium-ion batteries (LIBs). This compound and its derivatives are being explored as potential electrode materials. In-situ and ex-situ spectroscopic techniques are invaluable for understanding the structural and electronic changes that occur during the charging and discharging (lithiation/delithiation) cycles.

A study on a related compound, thionated benzo[c]thiophen-1(3H)-one (DPTTO), utilized in-situ Raman spectroscopy, ex-situ X-ray photoelectron spectroscopy (XPS), and DFT calculations to elucidate the lithiation mechanism. rsc.org The results indicated that the electrochemical reaction occurs at the thiocarbonyl and thiophene sulfide (B99878) groups. rsc.org

Similarly, XPS studies on polymers containing benzo[1,2-b:6,5-b′]dithiophene-4,5-dione units revealed that the lithium storage reaction primarily occurred at the C=O groups and was reversible. mdpi.com Ex-situ XPS analysis of the C1s spectrum of the electrode material in its pristine, lithiated, and delithiated states can track the changes in the chemical environment of the carbon atoms, confirming the redox activity of the carbonyl groups. mdpi.com

These spectroscopic investigations, combined with computational modeling, provide a detailed picture of the reversible chemical transformations that enable energy storage in these materials.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

While computational methods provide theoretical insights, advanced spectroscopic techniques are essential for the experimental validation of structures and the characterization of electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For complex derivatives of this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is often necessary for unambiguous structural assignment. ipb.pt

¹H NMR provides information about the chemical environment of protons, and their coupling patterns can reveal connectivity between adjacent atoms. For example, the ¹H NMR spectrum of the parent benzo[c]thiophene shows signals for the protons on the five-membered ring at δ 7.64 ppm. thieme-connect.de In derivatives, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in this compound are particularly diagnostic. For thiophthalic anhydride (B1165640) (another name for this compound), the ¹³C NMR chemical shifts have been reported and compared with calculated values. researchgate.net

For more complex derivatives, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques allow chemists to establish correlations between protons (COSY) and between protons and directly attached or long-range carbons (HSQC and HMBC, respectively), enabling the complete and unambiguous assignment of all proton and carbon signals, even in complex structures. ipb.ptacs.orgmdpi.com For instance, the structure of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate was confirmed by the presence of signals for the acetyl group in the ¹H and ¹³C NMR spectra, which allowed it to be distinguished from a potential isomer. d-nb.info

This article delves into the advanced analytical techniques used to characterize the chemical compound this compound, providing a detailed examination of its electronic structure, photophysical properties, and electrochemical behavior.

2 High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of this compound and its derivatives. This technique provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of the molecule and its fragments. The molecular formula of this compound is C₈H₄O₂S, with a monoisotopic mass of approximately 163.9932 g/mol . epa.gov HRMS confirms this precise mass, distinguishing it from other compounds with the same nominal mass.

In addition to molecular confirmation, HRMS is instrumental in elucidating reaction pathways and identifying products formed during chemical reactions. For instance, in studies involving the synthesis of derivatives or the investigation of its role in complex chemical processes, HRMS can identify reaction intermediates and byproducts. mdpi.com The fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to piece together the molecular structure of newly synthesized compounds. nist.govnih.gov For example, the fragmentation of the parent ion can reveal the loss of specific functional groups, which aids in confirming the successful modification of the core this compound structure.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄O₂S | nih.gov |

| Average Mass | 164.18 g/mol | epa.gov |

| Monoisotopic Mass | 163.993201 g/mol | epa.gov |

3 UV-Vis and Fluorescence Spectroscopy in Understanding Chromophoric and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions and photophysical properties of this compound and its derivatives. The UV-Vis absorption spectrum reveals information about the energy required to promote electrons from the ground state to various excited states. For derivatives of benzo(c)thiophene, the absorption maxima are influenced by the specific substituents attached to the core structure. researchgate.net For example, copolymers based on benzo[1,2-b:4,5-b′]dithiophene, a related structure, show that increasing the length of conjugated side groups leads to a red-shift in the UV-vis absorption. acs.org

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule after it has absorbed light. Many derivatives of benzo(c)thiophene exhibit fluorescence, and their emission properties are highly dependent on their molecular structure and environment. researchgate.net For instance, certain benzo[1,2-b:6,5-b']dithiophene-4,5-dione derivatives have been shown to emit UV light, with emission maxima around 375-382 nm. rsc.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly affected by the polarity of the solvent. rsc.org Some derivatives exhibit polarity-enhanced emission, where the quantum yield increases in more polar solvents. rsc.org The study of these photophysical properties is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgresearchgate.net

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| BDTD-6 | 325 | 375-379 | 0.79 | Chloroform | rsc.org |

| BDTD-6 | - | - | 0.27 | DMF | rsc.org |

| BDTD-5 | - | 382 | 0.33 | Chloroform | rsc.org |

| BDTD-5 | - | - | 0.05 | DMF | rsc.org |

| Yellow-emitting D-π-A-π-D molecule | 403 | 519 | - | Toluene | rsc.org |

4 Cyclic Voltammetry and Electrochemical Characterization of Redox Behavior

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of this compound and its derivatives. mdpi.comsrce.hrnih.gov By measuring the current that develops in an electrochemical cell as the potential is varied, CV provides information about the oxidation and reduction potentials of a compound. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For derivatives of this compound, CV is used to assess their suitability as electron-accepting or electron-donating materials in organic electronics. For instance, quinoidal oligothiophenes incorporating a benzo[c]thiophene unit have been shown to have LUMO energy levels below -4.0 eV, indicating good electron-transporting characteristics. researchgate.net The electrochemical properties can be tuned by modifying the molecular structure. For example, introducing different conjugated side groups to a copolymer backbone can effectively tune the energy levels and band gaps. acs.org The reversibility of the redox processes, also determined by CV, is crucial for applications in rechargeable batteries and electrochromic devices. chemrxiv.org

| Compound/Derivative Family | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Key Finding | Reference |

|---|---|---|---|---|

| Benzo[c]thiophene-based quinoidal oligothiophenes | - | < -4.0 | Good electron-transporting characteristics. | researchgate.net |

| Benzo[c]thiophene derivatives | -5.1 to -4.6 | - | Promising as hole-transporting materials in OLEDs. | researchgate.net |

| Analogous BQD derivatives | - | -3.69 to -3.87 (Electron Affinity) | Suitable as electron-accepting materials. |

Modeling of Electronic Transitions and Excited States in this compound

5 X-ray Diffraction (XRD) Analysis of Crystalline Forms and Molecular Packing

The way molecules pack in the solid state, which is also revealed by XRD, has a profound impact on the material's properties, particularly for applications in organic electronics. Intermolecular interactions, such as π-π stacking, can facilitate charge transport through the material. For example, studies on benzo[c]thiophene derivatives have revealed how different substituents can influence the molecular packing and, consequently, the charge mobility. In some cases, intermolecular C–H⋯O interactions are the dominant force in stabilizing the crystal lattice. rsc.org The analysis of crystalline forms is crucial for understanding structure-property relationships and for designing new materials with optimized performance for applications like organic field-effect transistors (OFETs). researchgate.net

| Compound | Crystal System | Space Group | Key Packing Feature | Reference |

|---|---|---|---|---|

| BDTD-5 | Monoclinic | P21/c | Intermolecular C–H⋯O interactions | rsc.org |

| BDTD-6 | Monoclinic | - | 3D C–H⋯O interaction structure | rsc.org |

| Analogous BQD derivatives | - | - | π-π stacking distances of 3.31–3.41 Å |

Advanced Materials Science Applications of Benzo C Thiophene 1,3 Dione Derivatives

Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)

The quest for efficient and cost-effective solar energy conversion has propelled research into organic photovoltaic (OPV) and organic solar cell (OSC) technologies. Benzo(c)thiophene-1,3-dione derivatives have been identified as key building blocks in the design of novel materials for these devices.

Integration of this compound Units into Donor-Acceptor Architectures

A prevalent strategy in the design of high-performance organic solar cells is the use of donor-acceptor (D-A) conjugated polymers. rsc.org This architecture allows for the fine-tuning of material properties such as bandgap, charge transport, and solubility. rsc.org this compound and its related benzodithiophene (BDT) structures are frequently employed as the electron-donating moiety in these copolymers. rsc.orgresearchgate.net The rigid and planar structure of BDT, coupled with convenient points for side-chain attachment, contributes to efficient molecular stacking and good thermal and chemical stability. rsc.org

In these D-A systems, the this compound unit is strategically paired with an electron-accepting unit. This combination induces an intramolecular charge transfer (ICT) character, which is crucial for the generation of charge carriers upon light absorption. For instance, copolymers incorporating 1,3-indanedione (ID) as a conjugated side group have been synthesized and investigated for their photovoltaic properties. acs.org Similarly, acceptor-donor-acceptor (A-D-A) structured small molecules have been designed with a bithienyl-substituted benzodithiophene (BDTT) core as the donor and indenedione (ID) as the acceptor end groups. acs.org These molecular designs leverage the electron-rich nature of the benzodithiophene core and the electron-withdrawing capability of the dione-based acceptors to achieve favorable photovoltaic performance.

The versatility of this approach is further demonstrated by the development of polymers like PBTT-F, which is based on a highly electron-deficient core (TTDO) created by embedding a cyclohexane-1,4-dione into a thieno[3,4-b]thiophene (B1596311) (TT) unit. google.com When blended with a suitable acceptor, this polymer has achieved outstanding power conversion efficiencies. google.com

Molecular Design Principles for Enhanced Power Conversion Efficiency and Charge Transport

The power conversion efficiency (PCE) of organic solar cells is a critical metric, and molecular design plays a pivotal role in its enhancement. Key strategies involving this compound derivatives focus on optimizing light absorption, energy level alignment, and charge carrier mobility.

One effective design principle is the extension of π-conjugation within the molecule. For example, in A-D-A small molecules, using a bithiophene π-bridge instead of a single thiophene (B33073) bridge between the benzodithiophene donor and indenedione acceptor units has been shown to result in stronger absorbance and higher hole mobilities. acs.org This modification led to a significant increase in PCE. acs.org Another approach involves attaching different conjugated side groups to the polymer backbone. As the length of these conjugated side groups increases, the absorption spectrum can be red-shifted, allowing the solar cell to capture a broader range of the solar spectrum. acs.org

Furthermore, the introduction of specific functional groups can have a profound impact. Fluorination of the polymer backbone, for instance, can lower the energy levels of the frontier molecular orbitals. uni-bayreuth.de This can lead to a higher open-circuit voltage (Voc) in the resulting solar cell. However, it's a delicate balance, as such modifications can sometimes negatively affect the fill factor (FF), another crucial parameter for high PCE. uni-bayreuth.de The development of a D(PhFCO)-BTBT based semiconductor, the first n-type google.combenzothieno[3,2-b] google.combenzothiophene (B83047), showcases how targeted chemical modifications can lead to materials with highly stabilized lowest unoccupied molecular orbitals (LUMO), which is beneficial for electron transport. acs.org

The morphology of the active layer blend is also a critical factor. Solution-processed small molecules that form small, highly crystalline domains commensurate with the exciton (B1674681) diffusion length have demonstrated significantly improved PCE. osti.gov

Role of this compound in Modulating Energy Levels for Optimized Charge Injection and Transport

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials are fundamental to the operation of an organic solar cell. The incorporation of this compound and its derivatives provides a powerful tool for tuning these energy levels to optimize device performance.

By strategically modifying the chemical structure of polymers and small molecules containing the this compound motif, the HOMO and LUMO levels can be precisely adjusted. acs.orgmdpi.com For instance, the introduction of different conjugated side groups onto a benzo[1,2-b:4,5-b′]dithiophene and thiophene copolymer backbone effectively tunes the energy levels and band gaps. acs.org This tuning is crucial for achieving a high open-circuit voltage (Voc), as the Voc is directly related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Many copolymers based on these structures exhibit deep HOMO energy levels, which contributes to higher Voc values. acs.org

Organic Field-Effect Transistors (OFETs) and Organic Electronics

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. This compound derivatives are being actively investigated for their potential as high-performance semiconductors in these devices.

Development of this compound Analogues as n-type Organic Semiconductors

While p-type (hole-transporting) organic semiconductors are relatively common, the development of stable and efficient n-type (electron-transporting) materials remains a significant challenge. This compound analogues have emerged as a promising class of materials to address this gap.

A notable breakthrough is the realization of the first n-type semiconductor based on the google.combenzothieno[3,2-b] google.combenzothiophene (BTBT) core, named D(PhFCO)-BTBT. acs.org This was achieved through a two-step, transition-metal-free synthesis. acs.org The resulting molecule exhibits a large optical band gap and a highly stabilized LUMO, which is a key requirement for efficient electron transport and air stability. acs.org Another innovative approach involves the design of a diimide π-electron core, benzo[c]thiophene (B1209120) diimide (BTDI), which demonstrates a deep LUMO level. researchgate.net The cyclohexyl-BTDI derivative showed completely reversible reduction waves and a stable radical anionic state, indicative of a robust n-type material. researchgate.net These developments highlight the potential of engineering this compound-based structures to create high-performance n-type organic semiconductors.

Influence of Structural Modification on Charge Carrier Mobility in Thin Films

The charge carrier mobility is a paramount performance metric for OFETs, as it dictates the switching speed and current-carrying capacity of the transistor. Structural modifications to this compound-based molecules have a profound influence on the charge carrier mobility in thin films.

The molecular packing in the solid state is a critical determinant of charge transport. For instance, polycrystalline thin films of D(PhFCO)-BTBT, an n-type semiconductor, exhibit large grains and a "layer-by-layer" stacked edge-on orientation. acs.org This arrangement, with close intermolecular distances, facilitates efficient two-dimensional charge transport from the source to the drain electrode, resulting in high electron mobilities of up to ~0.6 cm²/V·s. acs.org

The nature of the π-bridge in donor-acceptor molecules also plays a crucial role. In a study comparing two p-type small molecules, the one with a more curved backbone, achieved by using a bithiophene spacer, exhibited a significantly higher charge carrier mobility (0.0259 cm²/V·s) compared to its more linear analogue with a thienothiophene spacer (5.41 × 10⁻⁵ cm²/V·s). acs.org This difference was attributed to more favorable, thermally enhanced crystallinity and stronger intermolecular interactions in the curved molecule. acs.org

Furthermore, the choice of end-capping groups on small molecule semiconductors can enhance both electrical performance and solution processability. mdpi.com Even subtle changes in the molecular structure can lead to substantial differences in thin film morphology and, consequently, charge carrier mobility.

Fabrication Strategies and Device Performance Optimization Utilizing Benzo(c)thiophene Scaffolds

The successful integration of benzo[c]thiophene scaffolds into electronic devices is highly dependent on the fabrication strategies employed to create high-quality thin films. The method of deposition and subsequent processing steps are critical for controlling the molecular packing, morphology, and ultimately, the electronic performance of the device.

Common fabrication techniques for these organic semiconductors (OSCs) include both vacuum- and solution-based methods. For instance, derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), a related and extensively studied isomer, have been successfully deposited via vacuum processing to create organic field-effect transistors (OFETs). acs.org This technique allows for precise control over film thickness and purity, leading to high-performance devices.

Solution-based processing offers a lower-cost, scalable alternative suitable for large-area electronics. sigmaaldrich.comcore.ac.uk Techniques such as spin-coating, drop-casting, and solution shearing are widely used. core.ac.ukrsc.org For example, solution shearing has been employed to fabricate top-contact/bottom-gate OFETs using benzo[b]thiophene derivatives, yielding devices with p-channel activity. bohrium.com The performance of these solution-processed devices is heavily influenced by fabrication parameters. Optimization involves a careful selection of solvents and the fine-tuning of process variables like shearing speed and annealing temperatures. bohrium.com Post-deposition annealing is a crucial step to improve the crystallinity and morphology of the semiconductor thin film, which in turn enhances charge carrier mobility. sigmaaldrich.combohrium.com

Table 1: Fabrication and Optimization of Benzo(c)thiophene-based Devices

| Device Type | Material/Scaffold | Fabrication Technique | Optimization Strategy | Key Performance Metric | Reference |

|---|---|---|---|---|---|

| OFET | 2,7-diphenyl-BTBT | Vapor-processing | - | Mobility up to 2.0 cm²/Vs | acs.org |

| OFET | Dialkyl-BTBTs | Solution-processing | - | Mobility > 1.0 cm²/Vs | acs.org |

| OFET | Benzo[b]thiophene derivatives | Solution shearing | Solvent selection, shearing speed, annealing temperature | Mobility up to 0.055 cm²/Vs | bohrium.com |

| OLED | Fluorene-thiophene-BT core | Spin-coating | Emitter concentration, layer thickness | Max. Luminance: 1561 cd/m² | rsc.org |

| OLED | C545T in Alq3 host | - | Choice of Hole Injection Layer (HIL) | Current Efficiency: 15.4 cd/A | aip.org |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Derivatives of benzo[c]thiophene are attractive components for various optoelectronic applications, including OLEDs, due to their favorable electronic properties and potential for high quantum efficiency.

The efficacy of a hole-transporting material (HTM) is largely determined by its Highest Occupied Molecular Orbital (HOMO) energy level, which should align well with the valence band of the adjacent emissive or perovskite layer for efficient hole injection or extraction. Benzo[c]thiophene analogs have been identified as promising candidates for HTMs due to their appropriately positioned HOMO energy levels, which typically range from -4.6 eV to -5.1 eV. researchgate.netresearchgate.net This energy range facilitates effective charge transfer from the anode or adjacent layers.

The extended π-conjugation and tunable electronic structure of benzo[c]thiophene make it an excellent building block for light-harvesting dyes in dye-sensitized solar cells (DSSCs) and emitters in OLEDs. The design strategy often involves creating donor-π-acceptor (D-π-A) or related architectures, where the benzo[c]thiophene unit can act as part of the π-bridge, connecting electron-donating and electron-accepting moieties. researchgate.netnih.gov

In the context of DSSCs, metal-free organic dyes featuring a Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene (BTBT) π-bridge have been synthesized, demonstrating good photovoltaic performance and highlighting the effective electron-transport properties of the BTBT core. researchgate.net Another study investigated D-A-π-A dyes where a 4,7-di(thiophen-2-yl)benzo[c] Current time information in Bangalore, IN.bohrium.comrsc.orgthiadiazole linker was used. Although a dye with a furan-based linker showed higher efficiency (5.5%), the thiophene-based counterpart still achieved a respectable PCE of 3.5%, demonstrating the viability of the benzo[c]thiadiazole-thiophene system for light harvesting. nih.govx-mol.comacs.orgnih.gov

For OLEDs, D-π-A and D-π-A-π-D emitters based on a 5,6-difluorobenzo[c] Current time information in Bangalore, IN.bohrium.comrsc.orgthiadiazole (BTDF) acceptor and a triphenylamine (B166846) (TPA) donor have been developed. frontiersin.org The incorporation of a thiophene unit as a π-bridge between the donor and acceptor moieties is a key design element that significantly influences the material's photophysical properties. frontiersin.org

A key advantage of benzo[c]thiophene-based materials is the ability to engineer their emission color and optical bandgap through targeted chemical modifications. Introducing electron-withdrawing or electron-donating substituents onto the benzo[c]thiophene core is a primary strategy for tuning its electronic properties. For instance, in poly(benzo[c]thiophene)s, the introduction of electron-withdrawing groups like chlorine has a dramatic effect on the n-doping potential, which in turn alters the electrochemical bandgap. rsc.org Poly(5,6-dichlorobenzo[c]thiophene) begins n-doping at -0.2 V, a shift of more than 0.8 V compared to the parent polymer, demonstrating a significant tuning of its electronic structure. rsc.org

Table 2: Optoelectronic Properties of Benzo(c)thiophene Derivatives

| Compound/Polymer | Application | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Emission λmax / Color | Device Performance | Reference |

|---|---|---|---|---|---|---|---|

| Benzo[c]thiophene analogs | HTM | -4.6 to -5.1 | - | - | - | Promising candidates | researchgate.netresearchgate.net |

| Polymer P1 (BDD-based) | HTM (PSC) | - | - | - | - | PCE: 20.1% (dopant-free) | bohrium.com |

| BTDF-TPA | OLED Emitter | -5.32 | -2.89 | 2.43 | - | - | frontiersin.org |

| BTDF-TTPA | OLED Emitter | -5.03 | -2.97 | 2.06 | Deep-Red (630 nm) | Max EQE: 5.75% (doped) | frontiersin.org |

| BTDF-TtTPA | OLED Emitter | -5.06 | -3.05 | 2.01 | NIR (690 nm) | Max EQE: 1.44% (non-doped) | frontiersin.org |

| WS6 Dye | DSSC Dye | - | - | - | - | PCE: 3.5% | acs.org |

| Poly(5,6-dichlorobenzo[c]thiophene) | Conducting Polymer | - | - | - | Blue (neutral), Transparent (doped) | n-doping at -0.2 V | rsc.org |

Design of Light-Harvesting Dyes and Emitters Incorporating Benzo(c)thiophene Motifs

Polymer Chemistry and Conjugated Polymer Design

The incorporation of benzo[c]thiophene-1,3-dione and its derivatives into conjugated polymers allows for the creation of materials with tailored optoelectronic properties for a range of applications.

Several polymerization strategies are employed to synthesize polymers containing benzo[c]thiophene and its related fused-thiophene structures. The choice of method depends on the desired polymer structure, molecular weight, and properties.

Stille Cross-Coupling is one of the most common and versatile methods for creating donor-acceptor (D-A) copolymers. doi.org This palladium-catalyzed reaction typically involves coupling a distannylated monomer (e.g., a tributyltin-functionalized benzo[c]thiophene derivative) with a dihalogenated comonomer. rsc.org This method was used to synthesize copolymers like TAPTVT and BZCTVT, which incorporate tetraazapyrene or benzo[c]cinnoline (B3424390) acceptor units linked to thiophene-based donors. doi.org

Electropolymerization offers a direct method to form polymer films on an electrode surface. Substituted benzo[c]thiophene monomers can be polymerized via repetitive cyclic voltammetry in an electrolyte solution to yield adherent polymer films. rsc.org This technique is particularly useful for creating electrochromic materials, where the polymer's color changes with its oxidation state. rsc.org

Other metal-catalyzed cross-coupling reactions are also prevalent. The Kumada–Tamao–Corriu coupling , which uses a Grignard reagent, has been used to synthesize thiophene-based polymers. rsc.org Additionally, direct C-H arylation polymerization (DArP) is gaining traction as a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of monomers with organometallic groups.

Table 3: Polymerization Methods for Benzo(c)thiophene-based Polymers

| Polymerization Method | Catalyst/Conditions | Monomers | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ | Distannylated and dihalogenated monomers | D-A Copolymers (e.g., TAPTVT, BZCTVT) | doi.org |

| Electropolymerization | Repetitive Cyclic Voltammetry | Substituted benzo[c]thiophenes (e.g., 5,6-dichlorobenzo[c]thiophene) | Homopolymers (e.g., Poly(benzo[c]thiophene)) | rsc.org |

| Kumada–Tamao–Corriu Coupling | Palladium catalyst | Thienyl Grignard reagent and aryl halide | Thiophene-based copolymers | rsc.org |

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Alq3 | Tris(8-hydroxyquinoline)aluminum |

| BDD | 5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c′]dithiophene-4,8-dione |

| BTBT | Current time information in Bangalore, IN.Benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene |

| BTDF | 5,6-difluorobenzo[c] Current time information in Bangalore, IN.bohrium.comrsc.orgthiadiazole |

| BZCTVT | Polymer of Benzo[c]cinnoline and Thiophene-Vinylene-Thiophene |

| C545T | 10-(2-benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7–tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-i,j)quinolizin-11-one |

| DPh-BTBT | 2,7-diphenyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) |

| Spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |

| TAPTVT | Polymer of Tetraazapyrene and Thiophene-Vinylene-Thiophene |

| TPA | Triphenylamine |

| WS6 Dye | Donor-Acceptor-π-Acceptor dye with 4,7-di(thiophen-2-yl)benzo[c] Current time information in Bangalore, IN.bohrium.comrsc.orgthiadiazole linker |

Impact of Structural Modification on Polymer Architecture and Optoelectronic Properties

The architecture and optoelectronic characteristics of polymers incorporating the benzodithiophene-dione core are highly sensitive to structural modifications. rsc.org Strategic engineering of side chains and the polymer backbone allows for precise tuning of properties essential for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Side-chain engineering plays a critical role in modulating solubility, film morphology, and molecular packing, which in turn dictates charge carrier mobility. rsc.orgucla.edu For instance, studies on copolymers of benzo[1,2-b:4,5-b']dithiophene (BDT) and 4,7-dithiophen-2,1,3-benzothiadiazole (DTBT) have shown that altering the side chains from hexyl to hexyloxy groups, while maintaining an identical conjugated main chain, significantly impacts photovoltaic performance. ucla.edu Similarly, introducing different conjugated side groups, such as 1,3-indanedione (ID) or 4,7-dithien-5-yl-2,1,3-benzodiathiazole (DTBT), onto a BDT-thiophene polymer backbone effectively tunes the energy levels and band gaps. researchgate.net As the length of the conjugated side group increases, the polymer's absorption in the UV-vis region tends to red-shift. researchgate.net This tuning directly influences the open-circuit voltage (Voc) and power conversion efficiency (PCE) in solar cell devices. researchgate.net

The nature of the π-bridge connecting the donor and acceptor units within a polymer is another crucial factor. In a series of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), modifying the π-bridge from 2,2′-bithiophene to thieno[3,2-b]thiophene (B52689) resulted in a significant improvement in photovoltaic device performance. acs.org Further modification by adding a hexyl group to the thieno[3,2-b]thiophene bridge led to even higher power conversion efficiencies, reaching up to 7.71%, underscoring the profound impact of π-bridge modulation on device outcomes. acs.org These structural changes influence the planarity of the polymer backbone, intermolecular interactions, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are determinant factors for the optoelectronic properties. rsc.orgacs.org

| Polymer | Structural Modification | HOMO (eV) | Optical Bandgap (Egopt) (eV) | Application/Key Finding | Reference |

|---|---|---|---|---|---|

| PT-ID | 1,3-indanedione (ID) as conjugated side group | -5.38 | 1.88 | BHJ solar cell PCE of 2.48% | researchgate.net |

| PT-DTBT | 4,7-dithien-5-yl-2,1,3-benzodiathiazole (DTBT) as side group | -5.46 | 1.80 | BHJ solar cell PCE of 4.18% | researchgate.net |

| P1 | 2,2'-bithiophene π-bridge | -5.18 | 1.70 | Demonstrates effect of π-bridge on solar cell performance | acs.org |

| P4 | 3-hexylthieno[3,2-b]thiophene π-bridge | -5.25 | 1.65 | BHJ solar cell PCE of 7.71% | acs.org |

| BDTT–CH2–OMe | Methoxymethyl side chain on BDT core | -5.61 | N/A | Deepest HOMO level, suggesting potential as donor material | rsc.org |

Application as Building Blocks for Conjugated Porous Polymers

Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione (BDD) and its derivatives are effective building blocks for creating conjugated microporous polymers (CMPs). researchgate.netacs.org These materials are characterized by high surface areas, permanent porosity, and extended π-conjugation, making them suitable for applications in gas storage, sensing, and heterogeneous photocatalysis. researchgate.net

The synthesis of BDD-based CMPs can be achieved through methods like FeCl3-mediated Friedel-Crafts reactions. researchgate.net By integrating the electron-accepting BDD unit into a polymer network, the resulting CMPs exhibit efficient visible-light absorption. researchgate.net This property has been harnessed for photocatalytic organic transformations, such as the selective oxidation of organic sulfides and the thiocyanation of imidazoheterocycles, using oxygen and light. researchgate.net These CMPs demonstrate good recyclability without a significant loss of catalytic activity, highlighting their potential for industrial applications. researchgate.net

The properties of these CMPs can be tuned by systematically varying the comonomers. For example, a series of CMPs constructed using BDD as the acceptor and different donor units (benzene, thiophene-phenyl-thiophene) showed that the inclusion of a thiophene bridge and nitrogen substitution (pyridine) in the backbone led to broader visible-light absorption and provided binding sites for platinum co-catalysts. acs.org This molecular engineering strategy resulted in a CMP with a high photocatalytic hydrogen evolution rate of 3385 μmol g⁻¹ h⁻¹. acs.org The modular design of these polymers allows for the systematic study of how monomer geometry and composition affect the morphology, porosity, and optical properties of the final material. ntu.edu.sg

| Polymer | Monomers | Surface Area (m²/g) | Key Application | Performance Metric | Reference |

|---|---|---|---|---|---|

| CMP-BDD | BDD-Br and 1,3,5-triethynylbenzene | 314 | Heterogeneous Photocatalysis (Oxidation of thioanisole) | Good recyclability over 5 cycles | researchgate.net |

| PH-BDD | BDD and benzene (B151609) donor | 242 | Photocatalytic H₂ Evolution | 187 μmol g⁻¹ h⁻¹ | acs.org |

| TPhT-BDD | BDD and thiophene-phenyl-thiophene donor | 286 | Photocatalytic H₂ Evolution | 1289 μmol g⁻¹ h⁻¹ | acs.org |

| TPdT-BDD | BDD and N-substituted thiophene-phenyl-thiophene donor | 355 | Photocatalytic H₂ Evolution | 3385 μmol g⁻¹ h⁻¹ | acs.org |

Organic Electrode Materials for Energy Storage Systems

The flexible design and high theoretical capacity of organic materials make them attractive candidates for next-generation energy storage systems, moving beyond reliance on critical metals. rsc.orgacs.org Derivatives of this compound are being explored in this context as active electrode materials for lithium-ion batteries (LIBs).

Investigation of this compound Derivatives as Lithium-Ion Battery Cathode Materials

While much of the research on thiophene-based polymers for LIBs has focused on anode materials, there is growing interest in their potential as cathodes. mdpi.comresearchgate.net The electrochemical performance is strongly linked to the polymer's molecular structure. For instance, in a comparative study of two donor-acceptor polymers, the one incorporating a benzo[1,2-b:6,5-b′]dithiophene-4,5-dione acceptor unit (PTPTD) exhibited superior performance as an anode material compared to its counterpart. mdpi.com The PTPTD-based composite delivered a high reversible specific capacity and excellent cycling stability, which was attributed to its higher HOMO energy level and smaller energy gap. mdpi.com

When investigated specifically as cathode materials, derivatives like benzo[c]thiophen-1(3H)-one (DPTO) and its thionated analogue have shown promise. rsc.org Although organic materials can suffer from low electrical conductivity and solubility in electrolytes, structural modifications can mitigate these issues and unlock their potential for high-capacity energy storage. rsc.org

| Material | Electrode Type | Key Electrochemical Performance | Reference |

|---|---|---|---|

| PTPTD@AC | Anode | Reversible capacity of 247.3 mAh g⁻¹ after 300 cycles at 0.1 A g⁻¹ | mdpi.com |

| DBD-CMP2 | Anode | Li⁺ ion storage capacity of 1167 mAh g⁻¹ at 50 mA g⁻¹ | researchgate.net |

| DPTO (Benzo[c]thiophen-1(3H)-one) | Cathode | Lower initial capacity compared to its thionated version. | rsc.org |

| DPTTO (Thionated DPTO) | Cathode | Initial specific capacity of 162 mAh g⁻¹; 80 mAh g⁻¹ at 1 A g⁻¹ after 500 cycles. | rsc.org |

Thionation Strategies for Enhanced Electrochemical Performance in Organic Electrode Materials

Thionation, the chemical process of replacing oxygen atoms with sulfur atoms, has emerged as a powerful strategy to enhance the electrochemical performance of organic electrode materials. rsc.org This modification can improve electrical conductivity and alter the redox potential, leading to better battery performance. The substitution of carbonyl oxygen atoms with thiocarbonyl sulfur atoms has been shown to be particularly effective. rsc.orgresearchgate.net

Medicinal Chemistry Research and Biological Activity Modulators

Anticancer Modulators Derived from Benzo(c)thiophene Scaffolds

Histone deacetylase (HDAC) inhibitors are a promising class of anticancer drugs that interfere with the enzymatic activity of HDACs, leading to changes in gene expression that can induce apoptosis and inhibit tumor growth. researchgate.netgoogle.com Benzo[b]thiophene-based compounds, particularly benzo[b]thienyl hydroxamic acids, have been identified as a novel class of HDAC inhibitors. nih.gov

Research has focused on understanding the structure-activity relationship (SAR) to create potent and selective inhibitors. Key findings include:

Targeted Screening: A targeted screen of small molecule hydroxamic acids led to the identification of benzo[b]thienyl hydroxamic acids as potential HDAC inhibitors. nih.gov

Isoform Selectivity: A significant challenge in developing HDAC inhibitors is achieving selectivity for specific HDAC isoforms due to the high sequence homology among these enzymes. researchgate.net Novel tetrahydrobenzo[b]thiophene-3-carbonitrile based benzamides have been designed to target specific isoforms, with some derivatives showing good activity against human HDAC1 and HDAC6. researchgate.net

Structural Modifications: Studies have explored how substitutions on the benzo[b]thiophene core affect inhibitory activity. It was found that substitution at the C6-position with a three-atom spacer resulted in optimal HDAC1 inhibition. nih.gov

Table 1: Research Findings on HDAC Inhibition by Benzo(c)thiophene Derivatives

| Derivative Class | Key Design Strategy | Significant Finding | Reference |

|---|---|---|---|

| Benzo[b]thienyl hydroxamic acids | Targeted screening and SAR | Substitution at the C6-position with a three-atom spacer yielded optimal HDAC1 inhibition. | nih.gov |

| Tetrahydrobenzo[b]thiophene-3-carbonitrile based benzamides | Pharmacophore modeling | Identified derivatives with piperidine (B6355638) or piperazine (B1678402) linkers as potent and, in some cases, isoform-selective HDAC inhibitors (HDAC1 and HDAC6). | researchgate.net |

Beyond HDAC inhibition, benzo(c)thiophene derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and promoting cellular differentiation, forcing cancer cells to mature and stop proliferating.

Cell Differentiation: Hydrophilic derivatives of 4,8-dihydrobenzo[1,2-b:5,4-b′]dithiophene-4,8-diones have been shown to be effective cell differentiation agents in HL-60 leukemia cells with low toxicity. researchgate.net

Cell Cycle Arrest: Various derivatives have demonstrated the ability to halt the cell cycle at different phases.

Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, induces G2/M cell cycle arrest in U87MG glioblastoma cells. nih.gov

K2071 , a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, causes an arrest in the prophase of mitosis by altering mitotic spindle formation. acs.org

ITR-284 , a carboxamide derivative, was found to induce S-phase arrest in human lung cancer A549 cells. researchgate.net

Compound b19 , a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, significantly inhibited the proliferation of MDA-MB-231 breast cancer cells and promoted their apoptosis. nih.gov

Table 2: Effects of Benzo(c)thiophene Derivatives on Cell Cycle and Differentiation

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4,8-Dihydrobenzo[1,2-b:5,4-b′]dithiophene-4,8-diones | HL-60 (Leukemia) | Induction of cell differentiation | researchgate.net |

| Compound 16b | U87MG (Glioblastoma) | G2/M phase cell cycle arrest and apoptosis | nih.gov |

| K2071 | Glioblastoma cell lines | Prophase arrest due to altered mitotic spindle formation | acs.org |

| ITR-284 | A549 (Lung Cancer) | S phase cell cycle arrest and apoptosis | researchgate.net |

| Compound b19 | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation and induction of apoptosis | nih.gov |

Modern drug design leverages the benzo(c)thiophene scaffold to create derivatives aimed at specific molecular targets that are crucial for tumor growth and metastasis. nih.govekb.eg This rational design approach often involves computational methods like molecular docking to predict how a new compound will bind to its target protein. asianpubs.orgresearchgate.net

Researchers have synthesized and evaluated benzo(c)thiophene derivatives targeting several key pathways:

Receptor Tyrosine Kinases (RTKs): RTKs are critical proteins that regulate cell proliferation, differentiation, and metabolism. ekb.eg

EGFR: Thiophene-derived benzodiazepines have been designed and docked in the binding sites of the human estrogen receptor and EGFR, with some synthesized compounds showing potential cytotoxicity. asianpubs.orgresearchgate.net

Multi-kinase Inhibition: 5-hydroxybenzothiophene derivatives have been developed as effective multi-target kinase inhibitors, with one compound (16b ) showing potent inhibition of kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1A, and Dyrk1B. nih.gov

RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, is a potential target for inhibiting tumor metastasis. nih.gov Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized based on a known covalent inhibitor of RhoA. One derivative, b19 , significantly inhibited the proliferation, migration, and invasion of breast cancer cells by acting on the RhoA/ROCK pathway. nih.gov

Research on Induction of Terminal Differentiation and Cancer Cell Growth Arrest

Anticonvulsant Agent Development

The benzo(c)thiophene scaffold has also been explored for its potential in treating neurological conditions, particularly epilepsy. Thiophene (B33073) derivatives are present in some existing anticonvulsant drugs, providing a rationale for developing new agents based on this structure. mdpi.comresearchgate.net

Researchers have identified benzo(c)thiophene derivatives as a promising scaffold for developing new anticonvulsant drugs. mdpi.com A key strategy has been to synthesize molecules that share structural similarities with known antiepileptic drugs. For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones was developed, partly inspired by the thiophene moiety present in the clinically used anticonvulsant tiagabine. mdpi.com These novel compounds were found to exhibit potent and broad-spectrum anticonvulsant activity in established animal models of seizures. mdpi.com The investigation into these scaffolds aims to identify new drug candidates with potentially improved efficacy or safety profiles. mdpi.comnih.gov

To optimize the anticonvulsant properties of benzo(c)thiophene derivatives, detailed structure-activity relationship (SAR) studies are conducted. These studies involve synthesizing a series of related compounds with specific structural modifications and evaluating their performance in acute seizure models, such as the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test. mdpi.com

In a study of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, several key findings emerged:

Four compounds (28, 30, 31, and 32 ) demonstrated anticonvulsant activity in both the MES model (for generalized seizures) and the 6 Hz model (for focal seizures). mdpi.com

Compound 33 , which featured a morpholine (B109124) ring instead of a phenylpiperazine moiety, showed the broadest spectrum of activity, providing protection in the MES, 6 Hz, and subcutaneous pentylenetetrazol (scPTZ) seizure models. mdpi.com

Compound 33 was the most active derivative in both the MES and 6 Hz tests, with the lowest ED₅₀ values. mdpi.com These studies help pinpoint the specific chemical features responsible for potent anticonvulsant effects, guiding the design of future therapeutic agents. mdpi.com

Table 3: Anticonvulsant Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Acute Seizure Models

| Compound | Key Structural Feature | MES Test (ED₅₀ mg/kg) | 6 Hz Test (ED₅₀ mg/kg) | scPTZ Test | Reference |

|---|---|---|---|---|---|

| 28 | Phenylpiperazine moiety | Active | Active | Inactive | mdpi.com |

| 30 | Phenylpiperazine moiety | Active | Active | Inactive | mdpi.com |

| 31 | Phenylpiperazine moiety | 25.8 | 32.1 | Inactive | mdpi.com |

| 32 | Morpholine moiety | Active | Active | Inactive | mdpi.com |

| 33 | Morpholine moiety | 24.1 | 30.8 | Active | mdpi.com |

Exploration of Benzo(c)thiophene Derivatives as Promising Anticonvulsant Scaffolds

Anti-mycobacterial Activity and Tuberculosis Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutic agents. Research into new chemical scaffolds has identified Benzo(c)thiophene-1,3-dione as a promising candidate in the field of anti-tuberculosis drug discovery. nih.gov Studies have evaluated its efficacy, potential for combination therapy, and the nature of its antimycobacterial effect. nih.govresearchgate.net

Evaluation of this compound Against Drug-Resistant Mycobacterium tuberculosis Strains